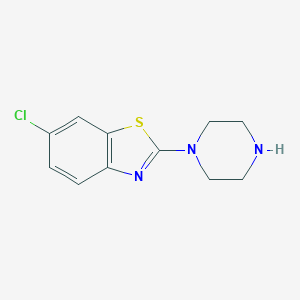

6-Chloro-2-piperazino-1,3-benzothiazole

説明

The compound 6-Chloro-2-piperazino-1,3-benzothiazole is a distinct molecule that merges three crucial chemical moieties: a heterocyclic benzothiazole (B30560) core, a versatile piperazine (B1678402) ring, and a strategically placed chlorine atom. This combination positions it as a subject of interest in pharmaceutical research, where the development of novel therapeutic agents often relies on the synergistic combination of well-established pharmacophores. While detailed research focusing exclusively on this specific compound is not extensively published, its structure allows for a comprehensive analysis based on the known properties of its constituent parts and closely related analogues.

Structure

2D Structure

特性

IUPAC Name |

6-chloro-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQTVOYPBKNRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372617 | |

| Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153025-29-7 | |

| Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization Techniques for Benzothiazole Piperazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 6-Chloro-2-piperazino-1,3-benzothiazole, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the aliphatic protons of the piperazine (B1678402) moiety.

The benzothiazole ring contains three aromatic protons. Their specific chemical shifts and splitting patterns are influenced by the positions of the chloro and piperazino substituents. The piperazine ring features eight protons, which would appear as two sets of signals due to their different chemical environments (protons adjacent to the benzothiazole ring versus those adjacent to the secondary amine). The proton of the N-H group on the piperazine ring may appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Benzothiazole) | 7.0 - 7.6 | Multiplet (m) |

| Methylene-H (Piperazine, -N-CH₂-) | ~ 3.6 - 3.8 | Triplet (t) or Multiplet (m) |

| Methylene-H (Piperazine, -NH-CH₂-) | ~ 2.9 - 3.1 | Triplet (t) or Multiplet (m) |

| Amine-H (Piperazine, -NH-) | Variable, broad singlet (br s) | Broad Singlet (br s) |

Note: This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule, providing a map of the carbon skeleton. The structure of this compound contains 11 distinct carbon atoms, which would theoretically result in 11 unique signals in the ¹³C NMR spectrum.

The spectrum can be divided into two main regions: the aromatic region (typically 110-160 ppm) for the carbons of the benzothiazole ring, and the aliphatic region (typically 40-50 ppm) for the carbons of the piperazine ring. The carbon atom at the C2 position of the benzothiazole ring, bonded to both sulfur and two nitrogen atoms, is expected to be significantly deshielded and appear at a high chemical shift (downfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Benzothiazole, N-C-S) | > 165 |

| Aromatic Carbons (Benzothiazole) | 115 - 150 |

| Methylene Carbons (Piperazine) | 40 - 50 |

Note: This table represents predicted values based on typical chemical shifts for benzothiazole and piperazine moieties. mdpi.com Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound would display absorption bands indicative of its key structural features.

Key expected vibrations include N-H stretching from the secondary amine in the piperazine ring, aromatic C-H stretching, aliphatic C-H stretching from the piperazine methylenes, C=N stretching from the thiazole (B1198619) ring, and C-Cl stretching.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=N (Imine) | Stretch | 1630 - 1680 |

| C-N (Amine) | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Note: Values are typical ranges for the indicated functional groups. asianpubs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound. For this compound (molecular formula C₁₁H₁₂ClN₃S), the expected monoisotopic molecular weight is approximately 253.75 g/mol .

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecular ion, [M+H]⁺.

Table 4: Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Found m/z | Reference |

|---|

The presence of the chlorine atom would also result in a characteristic isotopic pattern for the molecular ion peak, with a second peak ([M+2]+H)⁺ at approximately one-third the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard mass spectrometry confirms the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, typically to four or more decimal places. This allows for the unambiguous determination of the elemental formula. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with high confidence.

For the molecular formula C₁₁H₁₂ClN₃S, the theoretical exact mass can be calculated. chemicalbook.com

Table 5: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN₃S |

| Calculated Exact Mass for [M] | 253.0440 |

| Calculated Exact Mass for [M+H]⁺ | 254.0518 |

Note: Experimental "found" value not available in searched literature.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and empirical formula.

Table 6: Elemental Composition of this compound (C₁₁H₁₂ClN₃S)

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Theoretical Percentage |

|---|---|---|---|---|

| Carbon | C | 12.011 | 132.121 | 52.06% |

| Hydrogen | H | 1.008 | 12.096 | 4.77% |

| Chlorine | Cl | 35.453 | 35.453 | 13.97% |

| Nitrogen | N | 14.007 | 42.021 | 16.56% |

| Sulfur | S | 32.06 | 32.06 | 12.64% |

| Total | 253.751 | 100.00% |

Note: Experimental "found" values not available in searched literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Detailed crystallographic studies have been successfully conducted on numerous benzothiazole derivatives, establishing key structural parameters. For instance, the crystal structure of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine, a related compound, has been determined, offering a foundational understanding of the benzothiazole core's geometry. nih.govresearchgate.net In this and similar structures, the benzothiazole ring system is typically planar. nih.gov

Intermolecular interactions, such as hydrogen bonding, play a crucial role in the crystal packing of these compounds. The nitrogen atoms of the piperazine ring can act as hydrogen bond donors, while the nitrogen atom of the benzothiazole ring can act as an acceptor, leading to the formation of extensive hydrogen-bonding networks that stabilize the crystal lattice.

Table 1: Crystallographic Data for a Related Benzothiazole Compound

| Parameter | Value for 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine nih.gov |

| Formula | C₇H₆ClN₃S |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 13.0225 (13) |

| b (Å) | 5.7767 (6) |

| c (Å) | 21.708 (2) |

| V (ų) | 1633.0 (3) |

| Z | 8 |

This table presents data for a structurally similar compound to illustrate the types of parameters obtained from X-ray crystallography.

The precise bond lengths and angles within the this compound molecule would be definitively determined by single-crystal X-ray diffraction. Such data would confirm the planarity of the benzothiazole system, the chair conformation of the piperazine ring, and the specific torsion angles that define the molecule's three-dimensional shape. This information is critical for understanding its structure-activity relationships.

Pharmacological and Biological Activities of 6 Chloro 2 Piperazino 1,3 Benzothiazole and Analogues

Anticancer and Cytotoxic Activities

The potential of 6-Chloro-2-piperazino-1,3-benzothiazole derivatives as anticancer agents has been a primary focus of research. These studies have explored their ability to inhibit the growth of various cancer cell lines, induce programmed cell death, and interfere with the cell cycle.

A range of benzothiazole-piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. The antiproliferative activity is often quantified by the GI50 or IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Studies have reported the screening of these compounds against hepatocellular carcinoma (HUH-7), breast adenocarcinoma (MCF-7 and T47D), and colorectal carcinoma (HCT-116 and Caco2) cell lines. nih.govnih.govresearchgate.net The results indicate that many of these derivatives exhibit significant activity. For instance, certain aroyl-substituted benzothiazole-piperazine compounds have been identified as particularly potent against HUH-7, MCF-7, and HCT-116 cell lines. nih.govresearchgate.net The cytotoxic efficacy of these compounds underscores their potential as a basis for the development of new anticancer drugs.

Table 1: In vitro Antiproliferative Activity of Selected Benzothiazole-Piperazine Analogues

| Compound | Cell Line | GI50/IC50 (µM) |

|---|---|---|

| Aroyl Substituted Derivative 1h | HUH-7 | Data not specified |

| Aroyl Substituted Derivative 1j | HUH-7 | Data not specified |

| Aroyl Substituted Derivative 1h | MCF-7 | Data not specified |

| Aroyl Substituted Derivative 1j | MCF-7 | Data not specified |

| Aroyl Substituted Derivative 1h | HCT-116 | Data not specified |

| Aroyl Substituted Derivative 1j | HCT-116 | Data not specified |

| 3-hydroxypropyl hybrid 5b | T47D | 38 |

| 3-hydroxypropyl hybrid 5b | MCF7 | 33 |

| 3-hydroxypropyl hybrid 5b | HCT116 | 48 |

Note: Specific GI50/IC50 values for compounds 1h and 1j were noted as being the most active in the source material but numerical data was not provided. nih.govresearchgate.net Data for compound 5b is derived from studies on benzothiazole-piperazine-1,2,3-triazole hybrids. nih.gov

A crucial aspect of cancer chemotherapy is the ability of a drug to induce apoptosis, or programmed cell death, in malignant cells. Research has shown that benzothiazole (B30560) derivatives can trigger apoptosis through various molecular mechanisms. nih.govresearchgate.net

One of the key pathways implicated is the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netnih.gov This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Certain novel benzothiazole derivatives have been found to increase the expression of Bax while decreasing that of Bcl-2, leading to the release of cytochrome c from the mitochondria. researchgate.net This, in turn, activates caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.govresearchgate.net

Furthermore, the PI3K/AKT signaling pathway, which is often hyper-activated in cancer and plays a critical role in cell proliferation and survival, has been identified as a target. nih.gov Inhibition of this pathway by benzothiazole derivatives has been associated with the induction of apoptosis. nih.gov Studies have demonstrated that treatment with these compounds can lead to the downregulation of PI3K and AKT, thereby suppressing pro-survival signals and promoting cell death. nih.gov

In addition to inducing apoptosis, anticancer agents can exert their effects by causing cell cycle arrest, preventing cancer cells from progressing through the stages of division. Flow cytometry analysis has been a key tool in investigating these effects.

It has been observed that treatment of cancer cells with certain benzothiazole-piperazine derivatives leads to an accumulation of cells in the subG1 phase of the cell cycle. nih.govresearchgate.net The subG1 peak in a cell cycle histogram is a well-established indicator of apoptotic cells, as it represents cells with fragmented DNA. researchgate.netmdpi.com Therefore, the finding that these compounds increase the subG1 cell population provides strong evidence that they cause apoptosis by inducing DNA fragmentation. nih.govresearchgate.net This mechanism of action, causing cell cycle arrest at the subG1 phase, is a significant finding in understanding the cytotoxic properties of these molecules. nih.govresearchgate.net

To enhance the pharmacological properties of the benzothiazole-piperazine scaffold, medicinal chemists have explored the strategy of molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid compound with potentially improved activity.

The conjugation of the benzothiazole-piperazine moiety with a 1,2,3-triazole ring has yielded a novel class of hybrids. nih.govresearchgate.net The 1,2,3-triazole moiety is known for its ability to form hydrogen bonds and its metabolic stability, making it an attractive component in drug design. acs.org These hybrid molecules have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, including MCF7, T47D, HCT116, and Caco2. nih.govresearchgate.netnih.gov The results have shown that many of these hybrid compounds exhibit moderate to potent anticancer activity, in some cases demonstrating improved efficacy compared to the parent compounds. nih.gov This suggests that the hybridization of benzothiazole-piperazine with 1,2,3-triazole is a promising strategy for developing more effective anticancer agents. nih.govrsc.org

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents is a continuous effort in pharmaceutical research.

The carrageenan-induced rat paw edema model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of new chemical entities. researchgate.net This in vivo assay involves injecting carrageenan, a polysaccharide, into the subplantar tissue of a rat's hind paw, which elicits a localized inflammatory response characterized by edema (swelling). researchgate.netnih.gov

The efficacy of a test compound is determined by its ability to reduce the swelling of the paw over a period of several hours, compared to a control group. mdpi.com This model is widely used to screen compounds for potential non-steroidal anti-inflammatory drug (NSAID)-like activity. preprints.org While benzothiazole derivatives incorporating a piperazine (B1678402) moiety have been reported to possess anti-inflammatory activities, specific data for this compound in this model requires further detailed investigation from dedicated studies. researchgate.net However, the model remains the benchmark for assessing the in vivo acute anti-inflammatory potential of such compounds. preprints.orgekb.eg

Evaluation of Specific Benzothiazole-Piperazine/Piperidine (B6355638) Derivatives

The evaluation of benzothiazole-piperazine/piperidine derivatives has been a subject of significant research, primarily exploring their potential as therapeutic agents. These evaluations often involve synthesizing a series of analogues and screening them for various biological activities. For instance, studies have focused on the anti-inflammatory and anticancer properties of these compounds. While specific evaluation data for this compound is not extensively detailed in publicly available research, the broader class of compounds has been investigated.

Research on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs has shown their potential as anti-inflammatory agents, with some compounds exhibiting promising activity in carrageenan-induced paw edema assays. Furthermore, the cytotoxic activities of various benzothiazole-piperazine derivatives have been screened against several cancer cell lines, indicating their potential as anticancer agents. These studies provide a foundational understanding of the pharmacological potential of the benzothiazole-piperazine scaffold, suggesting that derivatives like this compound could also possess significant biological activities.

Antimicrobial Efficacy

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Benzothiazole derivatives have been identified as a promising class of compounds with potential antibacterial and antifungal properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Benzothiazole-piperazine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of a chloro group on the benzothiazole ring has been suggested to play a role in the antibacterial efficacy of these compounds. Studies on various derivatives have shown inhibitory activity against strains such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). While specific data for this compound is limited, related compounds have shown promise. For example, some benzothiazole derivatives have exhibited significant inhibitory activity against E. coli mdpi.com. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound | Test Organism | Activity/MIC |

|---|---|---|

| Benzothiazole derivative 3 | Escherichia coli | MIC: 25-100 µg/mL |

| Benzothiazole derivative 4 | Escherichia coli | MIC: 25-100 µg/mL |

| Benzothiazole derivative 10 | Staphylococcus aureus | MIC: 50-200 µg/mL |

| Benzothiazole derivative 12 | Staphylococcus aureus | MIC: 50-200 µg/mL |

Note: Data extracted from a study on novel benzothiazole derivatives and may not represent this compound directly. mdpi.com

Antifungal Activity against Fungal Strains (e.g., Candida albicans, Aspergillus flavus)

In addition to their antibacterial properties, benzothiazole-piperazine derivatives have been investigated for their antifungal potential. Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus flavus, are a significant concern, especially in immunocompromised individuals. Research has indicated that chloro-substituted benzothiazole derivatives can be effective against various fungal strains. For instance, certain benzothiazole derivatives have shown inhibitory effects on the growth of Candida albicans and Aspergillus niger mdpi.com. The antifungal activity is influenced by the specific substitutions on both the benzothiazole and piperazine rings.

Minimum Inhibitory Concentration (MIC) Determinations

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives

| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives | Staphylococcus aureus | 12.5-100 | nih.gov |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Escherichia coli | 12.5-100 | nih.gov |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Candida albicans | 12.5-100 | nih.gov |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Aspergillus flavus | 12.5-100 | nih.gov |

| Novel Benzothiazole Derivatives | Candida albicans | 25 | mdpi.com |

| Novel Benzothiazole Derivatives | Aspergillus niger | 100 | mdpi.com |

Neuroprotective and Central Nervous System (CNS) Activities

Beyond their antimicrobial effects, benzothiazole-piperazine derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders, particularly due to their ability to modulate key enzymes in the central nervous system.

Acetylcholinesterase (AChE) Inhibition Potential

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Several studies have demonstrated that benzothiazole-piperazine hybrids possess significant AChE inhibitory activity.

For instance, a study on benzothiazole derivatives bearing piperazine and thiocarbamate moieties identified several compounds as potent anticholinesterase agents when compared to the standard drug Donepezil thieme-connect.com. Another investigation into benzothiazolone derivatives revealed that some compounds exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the micromolar range mdpi.com. One notable compound, 2-[(6-Nitro-2-benzothiazolyl)amino]-2-oxoethyl4-[2-(N,N-dimethylamino)ethyl] piperazine-1 carbodithioate (BPCT), has been identified as a central AChE inhibitor with therapeutic potential in Alzheimer's disease models nih.gov. While specific IC50 values for this compound are not explicitly documented, the consistent AChE inhibitory activity across a range of structurally related compounds suggests its potential in this area.

Table 3: Acetylcholinesterase (AChE) Inhibition by Benzothiazole Derivatives

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| Benzothiazolone Derivative M2 | > 40 | AChE |

| Benzothiazolone Derivative M13 | 5.03 | AChE |

| Benzothiazolone Derivative M2 | 1.38 | BChE |

| Benzothiazolone Derivative M13 | 1.21 | BChE |

Note: IC50 values for benzothiazolone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Modulation of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD). Consequently, the inhibition of Aβ aggregation is a key therapeutic strategy. Research into benzothiazole-piperazine hybrids has revealed their potential as modulators of this process.

A novel series of N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides were designed and synthesized as multifunctional ligands for AD. nih.govrsc.org Within this series, many of the compounds demonstrated potent inhibition of Aβ1-42 aggregation, with inhibitory percentages ranging from 45.31% to 55.53% at a concentration of 50 μM. nih.gov Compound 12 , in particular, was identified as a highly effective inhibitor of Aβ1-42 aggregation. nih.govrsc.org Further studies confirmed the ability of compound 12 to inhibit the formation of Aβ fibrils, as validated by Confocal Laser Scanning Microscopy (CSLM) and Transmission Electron Microscopy (TEM) analyses. nih.govrsc.org Beyond just inhibiting aggregation, compound 12 also demonstrated the ability to disaggregate pre-formed amyloid beta plaques, showing a 48.64% disaggregation rate. nih.gov

The inhibitory activity of these benzothiazole-piperazine analogues against Aβ1-42 aggregation is a significant finding, suggesting their potential in the development of disease-modifying therapies for Alzheimer's disease. nih.gov

Table 1: Inhibition of Aβ1-42 Aggregation by N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide Analogues

| Compound | Aβ1-42 Aggregation Inhibition (%) at 50 µM |

| Analogue Series | 45.31 - 55.53 |

| Compound 12 | 53.30 |

| Curcumin (Standard) | < 45.31 |

In vivo Assessment of Cognitive and Spatial Memory Improvement (e.g., Scopolamine-Induced Memory Deficit Models)

To assess the potential of this compound analogues in improving cognitive function, in vivo studies have been conducted using scopolamine-induced memory deficit models in mice. nih.gov Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment, providing a valuable model for screening potential cognitive enhancers. nih.gov

In a study involving a series of N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides, compound 12 was found to significantly improve cognition and spatial memory in mice with scopolamine-induced memory deficits. nih.govrsc.org This finding highlights the neuroprotective potential of this class of compounds and their ability to counteract cholinergic deficits, which are a key feature of Alzheimer's disease. nih.gov The memory-enhancing effects of these novel derivatives were found to be highly significant when compared to the disease control group. nih.gov

The positive outcomes in these preclinical models suggest that benzothiazole-piperazine derivatives could be promising candidates for the development of treatments for cognitive impairment associated with neurodegenerative diseases. nih.gov

Investigation of H3 and H4 Receptor Antagonistic Properties

The histamine (B1213489) H3 receptor, primarily found in the brain, acts as an inhibitory autoreceptor on histaminergic nerve terminals, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor are known to have stimulant and nootropic effects, making them a target for the treatment of neurodegenerative conditions like Alzheimer's disease. wikipedia.org

Research into non-imidazole histamine H3 receptor antagonists has identified 2-substituted benzothiazoles as a promising class of compounds. nih.gov Specifically, 2-[1-(4-piperazinyl)]benzothiazoles have demonstrated moderate to good activity as H3 receptor antagonists. nih.gov The potency of these antagonists can be influenced by the nature of the substituent on the piperazine ring, with lipophilic and less bulky groups leading to more potent H3 receptor antagonism. nih.gov

More recent research has focused on developing benzothiazole derivatives as multitargeted-directed ligands for Alzheimer's disease, with a focus on H3 receptor antagonism. nih.gov One such derivative, a 3-(azepan-1-yl)propyloxy-linked benzothiazole, showed a Ki value of 0.012 μM for the H3 receptor. nih.gov While specific data on the H4 receptor antagonistic properties of this compound is not extensively available, the established activity of its analogues at the H3 receptor underscores the potential of this scaffold in modulating the histaminergic system. nih.gov

Other Reported Biological Activities

Anthelmintic Activity

Benzothiazole and its derivatives have been recognized for a wide range of biological activities, including anthelmintic properties. ijnrd.orgmdpi.com The core benzothiazole nucleus is present in various compounds being investigated for their potential to combat parasitic worm infections. ijnrd.org

While direct studies on this compound are limited, research on related heterocyclic structures provides some insights. For instance, benzimidazole (B57391) derivatives containing a piperazine fragment have shown anthelmintic activity. mdpi.com In one study, the most active piperazine derivative of benzimidazole was found to be approximately six times more active than the reference drug albendazole (B1665689) against Trichinella spiralis muscle larvae. mdpi.com Another study on novel benzothiazole derivatives reported that several synthesized compounds exhibited good anthelmintic activity against the earthworm Pheretima posthuma. ijnrd.org These findings suggest that the broader class of benzothiazole and piperazine-containing compounds holds promise for the development of new anthelmintic agents. ijnrd.orgresearchgate.net

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and safety profiles. ukaazpublications.com Benzothiazole derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. ijprems.comnih.gov

Several studies have highlighted the antiepileptic profile of benzothiazole derivatives. nih.gov A study on novel N-benzo[d]thiazol-2-yl acetamide (B32628) derivatives, which are structurally related to this compound, showed that some of these compounds provided significant anticonvulsant protection in the maximal electroshock (MES) seizure model in rats. ukaazpublications.com For example, one compound in this series showed 68% anticonvulsant protection. ukaazpublications.com Another study on 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, which also contains a piperazine moiety, demonstrated potent anticonvulsant activity in both the MES and 6 Hz seizure tests. mdpi.com The anticonvulsant effects of some benzothiazole derivatives are thought to be mediated through the modulation of ion channels and may also involve GABA-ergic mechanisms. ijprems.comnih.gov

Table 2: Anticonvulsant Activity of a Benzothiazole Analogue

| Compound | Seizure Model | Protection (%) |

| Analogue A6 (N-benzo[d]thiazol-2-yl acetamide derivative) | Maximal Electroshock (MES) | 68 |

Antidiabetic Activity

Benzothiazole derivatives have emerged as promising candidates for the development of novel antidiabetic agents. researchgate.netjocpr.com Research has shown that these compounds can exert their glucose-lowering effects through various mechanisms, including the inhibition of key enzymes involved in glucose metabolism.

One of the primary targets for benzothiazole-based antidiabetic drugs is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net Inhibition of this enzyme in adipose tissue can lead to improved insulin (B600854) sensitivity and glucose tolerance. Studies on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated their potential to significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus models. nih.gov Certain derivatives with electron-donating or electron-withdrawing groups have shown notable inhibitory activity against 11β-HSD1. researchgate.net

Another mechanism by which benzothiazole analogues exhibit antidiabetic effects is through the inhibition of α-amylase and α-glucosidase. researchgate.net These enzymes are responsible for the breakdown of carbohydrates in the digestive tract, and their inhibition can delay glucose absorption, thereby reducing postprandial hyperglycemia. Several synthesized benzothiazole derivatives have been found to be effective inhibitors of these enzymes. jocpr.comresearchgate.net

Table 1: Antidiabetic Activity of Selected Benzothiazole Analogues

| Compound Class | Target Enzyme(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-HSD1 | Significant lowering of plasma glucose | researchgate.netnih.gov |

| Benzothiazolyl hydrazones | α-amylase, α-glucosidase | Significant inhibition of enzymes | researchgate.net |

| 2,6-disubstituted benzothiazoles | α-amylase | Moderate inhibition | jocpr.com |

Antiviral Activity (e.g., Anti-HIV Activity)

The antiviral potential of benzothiazole derivatives has been explored against various viruses, including Human Immunodeficiency Virus (HIV). nih.govmdpi.com The core structure of benzothiazole is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to various biological targets. researchgate.net

Specifically, research into the anti-HIV activity of benzothiazole-containing compounds has yielded mixed but informative results. For instance, a study on hybrid benzothiazolyl-coumarins identified a 6-chlorobenzothiazole derivative that exhibited a promising anti-HIV effect with an EC50 value of less than 7 μg/ml. nih.gov The structure-activity relationship (SAR) studies from this research indicated that substitutions on both the coumarin (B35378) and phenyl rings could significantly influence the antiviral potency. nih.gov

Conversely, not all benzothiazole-piperazine derivatives have shown activity against HIV. A series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and related sulfonamide derivatives were screened for their inhibitory effects against HIV-1 and HIV-2, but no activity was observed. This highlights the high degree of structural specificity required for antiviral efficacy within this class of compounds.

The piperazine moiety itself is a common feature in many approved antiviral drugs, suggesting that its incorporation into the benzothiazole scaffold could be a viable strategy for developing new antiviral agents. arabjchem.orgnih.gov

Table 2: Anti-HIV Activity of Selected Benzothiazole Analogues

| Compound/Analogue Class | Virus | Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| 6-chlorobenzothiazole-coumarin hybrid | HIV-1 | Active | EC50 < 7 μg/ml | nih.gov |

| 1-(1,3-benzothiazol-2-yl)piperazine derivatives | HIV | Potentially advantageous substitution | SAR results showed this substitution was beneficial in 6-desfluoroquinolones | nih.gov |

| N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides | HIV-1 and HIV-2 | Inactive | No inhibitory activity witnessed |

Antioxidant Properties

Reactive oxygen species (ROS) are implicated in a variety of diseases, and compounds with the ability to scavenge these harmful species are of significant therapeutic interest. Benzothiazole-piperazine derivatives have been investigated for their antioxidant potential. nih.gov

In one study, novel compounds with an N-(6-methoxybenzothiazol-2-yl)-3-(4-substitued piperazinyl)propanamide backbone were synthesized and evaluated for their antioxidant activity using the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay. nih.gov Several of these compounds demonstrated promising antioxidant effects. Molecular docking studies suggested that these compounds might exert their antioxidant activity by interacting with enzymes such as superoxide (B77818) dismutase 1. nih.gov

The antioxidant activity of piperazine derivatives, in general, has also been noted, with some compounds showing good radical scavenging ability. nih.gov This suggests that the combination of the benzothiazole nucleus and the piperazine ring may lead to compounds with significant antioxidant properties, which could be beneficial in preventing diseases associated with oxidative stress. nih.gov

Table 3: Antioxidant Activity of Selected Benzothiazole-Piperazine Analogues

| Compound Class | Assay | Activity | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| N-(6-methoxybenzothiazol-2-yl)-3-(4-substitued piperazinyl)propanamides | CUPRAC | Promising | Interaction with superoxide dismutase 1 | nih.gov |

| Novel piperazine derivatives | DPPH | Good to moderate | Radical scavenging | nih.gov |

Structure Activity Relationship Sar Studies of 6 Chloro 2 Piperazino 1,3 Benzothiazole Derivatives

Influence of Substituents on the Benzene (B151609) Ring of the Benzothiazole (B30560) Nucleus (e.g., Halogenation, Methyl, Methoxy (B1213986) Groups)

The substitution pattern on the benzene portion of the benzothiazole ring plays a significant role in modulating the biological activity of the molecule. The position and electronic nature of the substituents can drastically alter the compound's potency and mechanism of action. researchgate.net The parent compound features a chlorine atom at the 6-position, which is a common starting point for SAR exploration.

Research indicates that the C6 position is one of the most favorable for substitution on the benzothiazole skeleton. researchgate.netbenthamscience.com The presence of a halogen, such as the chloro group in the parent compound, is often associated with enhanced biological activity. pharmacyjournal.in Electron-withdrawing groups, like halogens or nitro groups, particularly at positions 4 or 5, have been shown to increase the anti-inflammatory activity of 2-amino-benzothiazole derivatives. rsc.org

Studies on various benzothiazole derivatives have provided insights into the effects of different substituents:

Halogenation: The presence of a chloro group at the 6-position is a key feature. Further halogenation or substitution at other positions can modulate activity. For instance, replacing hydrogen with fluorine at the 5-position has been noted to increase the potency of some benzothiazole series. pharmacyjournal.in

Methyl and Methoxy Groups: The introduction of small alkyl or alkoxy groups, such as methyl (-CH3) or methoxy (-OCH3), can also significantly impact activity. A methoxy group at the 4-position of 2-mercaptobenzothiazole (B37678) was found to increase antibacterial activity. pharmacyjournal.in In other series, substitutions with -OH, -OCH3, and -CH3 at the 6-position were shown to boost the compound's potency. pharmacyjournal.in

The following table summarizes the general influence of substituents on the benzothiazole ring based on findings from related compound series.

| Position on Benzothiazole Ring | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C6 | -Cl (as in parent compound) | Generally contributes to enhanced potency. | pharmacyjournal.in |

| C6 | -OH, -OCH3, -CH3 | Boosts potency. | pharmacyjournal.in |

| C5 | -F, -Cl | Increases potency. | pharmacyjournal.in |

| C4 or C5 | Electron-withdrawing groups (-Cl, -NO2) | Increases anti-inflammatory activity in some 2-aminobenzothiazole (B30445) series. | rsc.org |

| C4 | -OCH3 (on 2-mercaptobenzothiazole) | Increases antibacterial activity. | pharmacyjournal.in |

Effects of Substituents on the Piperazine (B1678402) Moiety (e.g., N-methylation, Ethylpiperazine)

The piperazine ring attached at the C2 position of the benzothiazole is another critical site for molecular modification. The nitrogen atom at the 4-position of the piperazine ring is a common point for derivatization, allowing for the introduction of various substituents that can influence the compound's physicochemical properties and biological interactions. researchgate.netnih.gov

In a study on benzothiazole-piperazine derivatives, modifications at this position led to compounds with significant cytotoxic activities against various cancer cell lines. nih.gov It was found that substituting the piperazine nitrogen with aroyl groups resulted in some of the most active derivatives. nih.gov This suggests that introducing bulky, aromatic substituents can be beneficial for activity.

Key findings on piperazine moiety substitutions include:

Aroyl Substitution: Compounds substituted with aroyl groups (e.g., benzoyl) at the N4 position of the piperazine ring have demonstrated high cytotoxic activity against hepatocellular, breast, and colorectal cancer cell lines. dergipark.org.trnih.gov

N-methylation/Ethylation: The introduction of small alkyl groups like methyl or ethyl can also modulate activity. In some series of bioactive compounds, the N-methylpiperazine moiety has been shown to confer more potent inhibitory activity compared to other secondary amines. researchgate.net The basicity of the N4 nitrogen is affected by these substitutions, which can influence pharmacokinetic properties. researchgate.net

The table below illustrates the impact of different substituents on the piperazine moiety on the anticancer activity of benzothiazole-piperazine analogues.

| Substituent at Piperazine N4-position | General Structure | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Aroyl groups (e.g., -CO-Aryl) | BTZ-Pip-CO-Aryl | Found to be the most active derivatives in cytotoxic assays against multiple cancer cell lines (HUH-7, MCF-7, HCT-116). | nih.gov |

| Methyl group (-CH3) | BTZ-Pip-CH3 | Shows more potential inhibitory activity in certain biological targets compared to other secondary amines. | researchgate.net |

| Unsubstituted (-H) | BTZ-Pip-H | Serves as a baseline for comparison; often less potent than substituted analogues. | nih.gov |

BTZ represents the 6-chlorobenzothiazole core; Pip represents the piperazine linker.

Impact of Different Linker Groups Between Benzothiazole and Piperazine (if applicable for similar compounds)

While the parent compound 6-Chloro-2-piperazino-1,3-benzothiazole features a direct covalent bond between the C2 of the benzothiazole and a nitrogen of the piperazine, SAR studies on related heterocyclic systems often explore the introduction of a linker between the two moieties. The nature and length of this linker can be critical for optimizing the orientation and distance between the two pharmacophoric groups, thereby affecting binding to a biological target. nih.gov

In the context of similar compounds, linkers such as short alkyl chains or amide functionalities are commonly investigated. For example, in a series of benzothiazole-linked pyrrolobenzodiazepine conjugates, the length of the alkane or alkylamine spacer was a key variable in their anticancer activity. rsc.org

The insertion of a linker can influence several properties:

Flexibility and Conformation: A flexible linker like an alkyl chain can allow the molecule to adopt various conformations to better fit into a binding pocket.

Physicochemical Properties: Linkers can alter the solubility and lipophilicity of the compound. For instance, incorporating an amide linkage can introduce hydrogen bonding capabilities. nih.gov

Basicity (pKa): The presence of other functional groups within the linker, such as a carbonyl group adjacent to the piperazine, can significantly decrease the pKa of the piperazine nitrogen, affecting its protonation state at physiological pH. nih.gov

Conformational Analysis of the Piperazine Ring and its Contribution to Activity

The three-dimensional structure of a molecule is paramount to its biological function. The piperazine ring is not planar and, similar to cyclohexane, typically adopts a chair conformation to minimize steric strain. nih.gov However, boat and twist-boat conformations are also possible. nih.gov The orientation of substituents on the piperazine ring (axial vs. equatorial) can profoundly impact how the molecule interacts with its biological target.

Infrared spectral measurements indicate that for an unsubstituted N-H bond on a piperazine ring, the equatorial position is generally preferred. rsc.org When the piperazine is attached to a bulky group like the benzothiazole nucleus, and further substituted at the N4 position, the conformational equilibrium can be complex.

Restricted Rotation: The bond between the benzothiazole C2 and the piperazine nitrogen can have a degree of restricted rotation. Similarly, if an amide bond is present at the N4 position, rotation around the C-N amide bond is restricted, leading to the existence of different rotamers. nih.gov

Impact on Binding: The specific conformation determines the spatial arrangement of key pharmacophoric features. For a molecule to be active, it must present its binding groups in a precise orientation to match the complementary sites on its target receptor or enzyme. For instance, studies on other 2-substituted piperazines have shown that a preferred axial orientation can place key nitrogen atoms in a specific spatial arrangement necessary for receptor binding. nih.gov

Correlation between Lipophilicity and Biological Activity in this compound Analogues

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.gov It describes the affinity of a compound for a lipid-like environment versus an aqueous one. For a compound to be biologically active, it must traverse various biological membranes to reach its site of action, a process heavily dependent on its lipophilicity. researchgate.net

Effect of Substituents: Adding non-polar, hydrocarbon-based substituents (e.g., alkyl, aryl groups) will generally increase lipophilicity. mdpi.com Conversely, adding polar groups capable of hydrogen bonding (e.g., -OH, -NH2) will decrease lipophilicity.

Lipophilicity and Activity: The relationship between lipophilicity and biological activity is often parabolic. A certain degree of lipophilicity is required for membrane permeability, but if a compound is too lipophilic, it may be poorly soluble in aqueous media or become trapped in lipid bilayers, preventing it from reaching its target. For example, some studies have shown that the presence of hydrophobic moieties on benzothiazole derivatives is conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in In a study of thiazolo[3,2-b] researchgate.netpharmacyjournal.inresearchgate.nettriazoles, a statistically significant correlation was found between experimentally determined lipophilicity parameters and computationally estimated bioactivity scores. researchgate.net

The following table provides a hypothetical correlation based on general principles of medicinal chemistry, showing how substituent changes might affect lipophilicity and, consequently, activity.

| Analogue Modification (from parent compound) | Expected Change in Lipophilicity (log P) | Potential Impact on Biological Activity | Reference Principle |

|---|---|---|---|

| Addition of a methyl group to the piperazine N4 | Increase | May enhance membrane permeability and target binding. | mdpi.com |

| Addition of a benzoyl group to the piperazine N4 | Significant Increase | Increased hydrophobicity may improve binding affinity and cytotoxic effects. | pharmacyjournal.in |

| Replacement of 6-Chloro with 6-Methoxy | Slight Decrease/Similar | May alter electronic properties while having a modest effect on lipophilicity, potentially changing activity profile. | nih.gov |

| Addition of a hydroxyl group to the benzothiazole ring | Decrease | May improve aqueous solubility but could reduce membrane permeability if not balanced. | nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how benzothiazole-piperazine derivatives interact with protein targets at the molecular level.

Docking studies have been instrumental in elucidating the binding modes of benzothiazole-piperazine compounds with various biological targets. For instance, a novel benzothiazole-piperazine small molecule, identified as Compound 1, has been studied as a multi-target-directed ligand for Alzheimer's disease, targeting both acetylcholinesterase (AChE) and Amyloid beta (Aβ1-42). nih.gov Molecular docking revealed that this compound binds efficiently within the active sites of both targets, engaging in crucial molecular interactions. nih.gov

In another study, docking simulations of a series of benzothiazole-piperazine derivatives were performed to understand their inhibitory activity against acetylcholinesterase. nih.gov The analysis of the most active inhibitor, Compound 2j, showed that it fits into the active site of AChE, indicating a potential mechanism for its observed biological activity. nih.gov For different benzothiazole (B30560) derivatives targeting GABA-aminotransferase, docking studies have identified key interactions within the enzyme's active site, suggesting that the 1,3-benzothiazole ring is a flexible pharmacophore for inhibiting this enzyme. wjarr.com

A key outcome of molecular docking and subsequent analyses like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is the prediction of binding affinity, often expressed as the binding free energy (ΔGbind). Lower binding energy values typically indicate a more stable and favorable ligand-protein interaction.

For the benzothiazole-piperazine compound targeting Alzheimer's disease (Compound 1), binding free energy calculations yielded significant results. The compound showed a strong affinity for both of its targets, underscoring its potential as a multi-target agent. nih.gov

| Target Protein | Predicted Binding Free Energy (ΔGbind, kcal/mol) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | -18.64 ± 0.16 | nih.gov |

| Amyloid beta (Aβ1-42) | -16.10 ± 0.18 | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking. In the investigation of the benzothiazole-piperazine Compound 1 as an Alzheimer's disease therapeutic, MD simulations confirmed the stability of its binding to both AChE and Aβ1-42. nih.gov Similarly, MD simulations have been used to evaluate the stability of complexes formed between other benzothiazole-profen hybrid amides and human serum albumin, confirming strong affinity and stable interactions. nih.gov These studies collectively highlight the utility of MD simulations in validating docking results and understanding the dynamic nature of the interactions between benzothiazole derivatives and their protein targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models have been developed for various series of benzothiazole derivatives to predict their biological activities, such as anticancer or antimicrobial effects. nih.govresearchgate.net For a series of novel 6-chloro-1,4,2-benzodithiazine derivatives with anticancer activity, QSAR models were successfully developed to correlate their structural features with cytotoxicity against different cancer cell lines. nih.gov These models are typically built using multiple linear regression (MLR) or other statistical techniques, establishing a mathematical equation that links molecular descriptors to activity. researchgate.net Such validated models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. researchgate.net

A crucial aspect of QSAR analysis is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

For a series of benzothiazoles derived from substituted piperazine (B1678402), QSAR studies have investigated the impact of various descriptors on their antiproliferative activity. researchgate.net In the QSAR study of 6-chloro-1,4,2-benzodithiazine derivatives, the cytotoxic activity against the MCF-7 breast cancer cell line was found to be highly influenced by the natural charge on a specific carbon atom (C13) and the energy of the highest occupied molecular orbital (HOMO). nih.gov Activity against the HCT-116 colon cancer cell line was dependent on the charges on carbon atom C13 and nitrogen atom N10. nih.gov These findings provide valuable guidelines for optimizing the chemical structure of these compounds to enhance their anticancer potency.

| Cancer Cell Line | Influential Descriptors | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Natural charge on carbon C13, Energy of HOMO | nih.gov |

| HCT-116 (Colon Cancer) | Natural charge on carbon C13, Electrostatic charge on nitrogen N10 | nih.gov |

In silico Prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) Properties

In silico ADME prediction is a crucial technique used to assess the drug-like potential of a chemical compound. nih.gov This computational screening helps to identify candidates that are likely to have favorable pharmacokinetic properties, which is a prerequisite for their advancement through the drug discovery pipeline. nih.govresearchgate.net

The drug-likeness of a compound is often evaluated using established guidelines such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. orientjchem.org For a compound to be considered a viable drug candidate, it should ideally have no more than one violation of these rules. nih.gov

Studies on novel benzothiazole-piperazine-1,2,3-triazole hybrids have utilized in silico ADME analysis to correlate computational predictions with in vitro activity. nih.gov The calculated partition coefficient (cLogP), a measure of hydrophilicity, is a key parameter; for good absorption and permeability, the cLogP value should generally be less than 5. nih.gov The ADMET analysis of a series of synthesized 1,2,3-triazole-based benzothiazole derivatives identified the most promising drug-like molecules within the group based on these predictive models. mdpi.com

Table 1: Key Parameters in Drug-Likeness and ADME Prediction

| Parameter | Description | Favorable Value for Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, predicting drug transport properties. | < 140 Ų |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For heterocyclic compounds like benzothiazole derivatives, DFT calculations, often using the B3LYP functional with a 6-31G or 6-31+G(d,p) basis set, provide valuable theoretical data that can be correlated with experimental findings. mdpi.comniscpr.res.inniscpr.res.in These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies and atomic charges. niscpr.res.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap indicates that a molecule is more reactive and that charge transfer can easily occur within the molecule. niscpr.res.inmdpi.com This is a key factor in understanding the potential biological and chemical activity of the compound. The theoretical calculation of this energy gap helps to confirm the charge transfer characteristics of benzothiazole derivatives. niscpr.res.in

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzothiazole Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | 4.4 | Indicates molecular reactivity and stability |

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. niscpr.res.in This analysis, performed using DFT calculations, is computationally straightforward and provides valuable information about the electronic structure and the distribution of charge. niscpr.res.in The atomic charges influence many molecular properties, including the dipole moment, molecular polarizability, and the identification of potential sites for electrophilic and nucleophilic attack. niscpr.res.in Therefore, understanding the charge distribution is important for predicting the reactivity and interaction of the molecule with biological targets. niscpr.res.in

Table 3: Example of Mulliken Atomic Charges on Key Heteroatoms

| Atom | Element | Mulliken Charge (a.u.) |

|---|---|---|

| S1 | Sulfur | +0.45 |

| N3 | Nitrogen (in thiazole (B1198619) ring) | -0.60 |

| N (piperazine) | Nitrogen (in piperazine ring) | -0.55 |

| Cl | Chlorine | -0.15 |

Mechanistic Insights into the Biological Actions of 6 Chloro 2 Piperazino 1,3 Benzothiazole

Molecular Mechanisms of Enzyme Inhibition (e.g., Mixed-type AChE Inhibition)

Derivatives of 6-Chloro-2-piperazino-1,3-benzothiazole have been identified as potent inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. nih.govajchem-a.com The primary mechanism of these inhibitors is to block the enzymatic degradation of the neurotransmitter acetylcholine, thus increasing its availability in the synaptic cleft. ajchem-a.com

Kinetic studies have revealed that these benzothiazole-piperazine compounds often act as mixed-type AChE inhibitors. nih.gov This means they can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies suggest that this dual binding capability is due to interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. The piperazine (B1678402) moiety, a bioisosteric replacement for the piperidine (B6355638) ring in established inhibitors like Donepezil, is thought to play a crucial role in these interactions. nih.gov

One notable derivative, compound LB05, demonstrated potent inhibition of AChE with a half-maximal inhibitory concentration (IC₅₀) of 0.40 µM and an inhibition constant (Ki) of 0.28 µM. nih.gov Another derivative, compound 12, also showed effective, uncompetitive (a form of mixed) inhibition against AChE with an IC₅₀ value of 2.31 μM. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by Benzothiazole-Piperazine Derivatives

| Compound | AChE IC₅₀ (µM) | Inhibition Constant (Ki) (µM) | Type of Inhibition |

|---|---|---|---|

| LB05 | 0.40 ± 0.01 | 0.28 | Mixed-type |

| Compound 12 | 2.31 | Not Reported | Uncompetitive/Mixed |

Modulation of Protein Aggregation Processes (e.g., Aβ Fibril Formation)

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. nih.gov Benzothiazole-piperazine derivatives have shown significant efficacy in modulating this process. nih.gov These compounds can inhibit the formation of Aβ fibrils and, in some cases, disaggregate pre-formed plaques. nih.gov

Research indicates that these molecules can interfere with both self-induced and AChE-induced Aβ aggregation. nih.gov The peripheral anionic site (PAS) of AChE is known to promote Aβ aggregation, so inhibitors that target this site can have the dual benefit of enhancing cholinergic transmission and preventing plaque formation.

Specific findings include:

Compound LB05 was effective in preventing the aggregation of the Aβ₁₋₄₂ peptide. nih.gov Isothermal calorimetric titration showed that it has a moderate binding affinity for Aβ. nih.gov

Compound 12 demonstrated a 53.30% inhibition of Aβ₁₋₄₂ aggregation and also showed activity in disaggregating existing fibrils. nih.gov Transmission electron microscopy (TEM) studies confirmed that this compound proficiently prevents the formation of Aβ fibrils. nih.gov

The ability to inhibit Aβ fibrillogenesis is often assessed using a Thioflavin T (ThT) fluorescence assay, which detects the formation of the cross β-sheet structure characteristic of amyloid fibrils. nih.govnih.gov

Table 2: Inhibition of Aβ₁₋₄₂ Aggregation by Benzothiazole-Piperazine Derivatives

| Compound | Aβ Aggregation Inhibition (%) | Method of Action |

|---|---|---|

| LB05 | Significant (exact % not specified) | Prevents self-induced and AChE-mediated aggregation |

| Compound 12 | 53.30% | Inhibits aggregation and promotes disaggregation of fibrils |

Cellular Pathway Perturbations (e.g., Induction of Apoptosis, Cell Cycle Progression Modulation)

Benzothiazole-piperazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the perturbation of fundamental cellular pathways such as apoptosis and cell cycle progression. tandfonline.combilkent.edu.tr Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells and can be initiated through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways. frontiersin.org

Studies on benzothiazole (B30560) derivatives show they can induce apoptosis through several mechanisms:

Cell Cycle Arrest: Certain derivatives cause cell cycle arrest, often at the subG₁ phase, which is indicative of apoptosis. tandfonline.com For instance, compound 1d was found to induce apoptosis in colorectal, breast, and hepatocellular cancer cell lines by arresting the cell cycle. tandfonline.com

Modulation of Apoptotic Proteins: These compounds can alter the expression of key proteins that regulate apoptosis. nih.gov Research has shown that treatment with benzothiazole derivatives can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Cleaved-PARP. nih.govnih.gov One piperazine-based hybrid, compound 9i, was found to upregulate apoptosis-related genes while downregulating the Bcl-2 gene. nih.gov This disruption of the mitochondrial pathway leads to the release of cytochrome C and the activation of caspases (like caspase-3, -7, and -9), ultimately resulting in cell death. frontiersin.org

Table 3: Cellular Effects of Benzothiazole-Piperazine Derivatives in Cancer Cell Lines

| Compound | Cellular Effect | Mechanism | Target Cell Lines |

|---|---|---|---|

| Compound 1d | Apoptosis Induction | Cell cycle arrest at subG₁ phase | HCT-116 (colorectal), MCF-7 (breast), HUH-7 (hepatocellular) |

| Compound 12a | Apoptosis Induction | Downregulation of Bcl-2, increased Cleaved-PARP | C42B, LNCAP, 22RV1, PC3 (prostate) |

| Compound 9i | Apoptosis Induction | Upregulation of apoptotic genes, downregulation of Bcl-2 | HCT-116 (colorectal) |

DNA Binding and Intercalation Studies

The interaction with DNA is a key mechanism for many chemotherapeutic agents. biointerfaceresearch.com Research into benzothiazole derivatives has explored their ability to bind to and interact with DNA, revealing that some compounds can act as DNA intercalators. biointerfaceresearch.comnih.gov Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Various biophysical techniques are employed to study these interactions:

Electronic Absorption Titration: UV-Visible spectroscopy is a common method to quantify the binding interaction between the compounds and calf-thymus DNA (CT-DNA). biointerfaceresearch.com

Fluorescence Quenching: Changes in the fluorescence of the compound upon binding to DNA can provide insights into the binding mode and affinity. biointerfaceresearch.com

Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of a compound is a strong indicator of an intercalative binding mode, as intercalation lengthens and stiffens the DNA helix. biointerfaceresearch.com

Studies have shown that metal complexes of benzothiazole-based ligands can act as moderate DNA binding intercalators. biointerfaceresearch.com Furthermore, certain 6-amidinobenzothiazole ligands have been shown to interact with DNA through both minor groove binding and intercalation. nih.gov Ruthenium complexes containing amino-benzothiazole ligands have also been shown to bind effectively with CT-DNA and cleave pBR322 DNA through an oxidative pathway.

Receptor Binding Profiling and Selectivity (e.g., H3/H4 Receptors)

The piperazine scaffold is a versatile feature in drug design, known for its presence in ligands targeting various G-protein coupled receptors (GPCRs). nih.gov Specifically, the benzothiazole-piperazine structure has been investigated for its interaction with histamine (B1213489) receptors. The histamine H3 receptor (H3R) is a significant drug target due to its role as a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. nih.gov

While specific binding data for this compound at H3/H4 receptors is not detailed in the available literature, extensive research on structurally related piperazine derivatives shows a strong affinity for the H3 receptor. nih.govacs.orgnih.gov Many non-imidazole piperazine-based compounds have been developed as potent H3 receptor antagonists. nih.gov

Interestingly, some H3R ligands have also been found to possess a high affinity for sigma-1 (σ₁) receptors, another important target in the central nervous system. acs.orgunisi.it Studies comparing piperazine and piperidine derivatives revealed that the piperidine moiety was often critical for dual H3/σ₁ receptor activity. acs.orgunisi.it Replacing piperidine with piperazine could significantly decrease affinity at the σ₁ receptor while maintaining high affinity at the H3 receptor, suggesting a degree of selectivity can be engineered based on this structural element. acs.orgunisi.it

Future Directions and Therapeutic Potential of 6 Chloro 2 Piperazino 1,3 Benzothiazole

Rational Design of Novel Multi-Target-Directed Ligands (MTDLs) Based on the Benzothiazole-Piperazine Scaffold

The strategy of developing Multi-Target-Directed Ligands (MTDLs) has gained significant traction as a modern approach to drug discovery. researchgate.net MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, offering a more holistic treatment approach for complex diseases. researchgate.nettandfonline.com The benzothiazole-piperazine scaffold is particularly well-suited for this strategy, allowing medicinal chemists to hybridize different pharmacophoric elements into one molecule. researchgate.netnih.gov

For instance, in the context of Alzheimer's disease (AD), derivatives have been rationally designed by linking the benzothiazole-piperazine core to other functional moieties via flexible linkers, such as a propanamide chain. nih.gov This design allows the molecule to potentially interact with key targets involved in AD pathology, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), β-amyloid (Aβ) aggregation, histamine (B1213489) H₃ receptors (H₃R), and monoamine oxidase B (MAO-B). tandfonline.comnih.govnih.govuniba.it One promising MTDL, compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) , demonstrated potent activity at the H₃ receptor and significant inhibitory action against AChE, BuChE, and MAO-B. nih.govuniba.itresearchgate.net

| Compound/Derivative Series | Target(s) | Therapeutic Area | Key Findings |

|---|---|---|---|

| Benzothiazole-piperazine hybrids (Compound 12) | AChE, Aβ1-42 aggregation, Copper chelation | Alzheimer's Disease | Showed balanced, uncompetitive, and selective inhibition against AChE (IC50 = 2.31 μM) and good Aβ1-42 aggregation inhibition (53.30%). nih.gov |

| Benzothiazole-piperazine small hybrid (Compound 1) | AChE, Aβ1-42 aggregation | Alzheimer's Disease | Identified as an effective, mixed-type, and selective AChE inhibitor (IC50=0.42 μM) that also reduces Aβ aggregation. nih.gov |

| Benzothiazole-based derivatives (Compound 3s) | Histamine H₃R, AChE, BuChE, MAO-B | Alzheimer's Disease | Acted as a promising MTDL with a Ki of 0.036 μM at H₃R and IC50 values of 6.7 µM (AChE), 2.35 µM (BuChE), and 1.6 µM (MAO-B). nih.govuniba.itresearchgate.net |

Addressing Complex Diseases with Polypharmacological Approaches

Complex and multifactorial diseases, such as neurodegenerative disorders and cancer, involve intricate pathological networks that are often resistant to therapies targeting a single molecule. tandfonline.comnih.gov The traditional "one-target, one-molecule" paradigm has shown limited efficacy in these cases. tandfonline.com Polypharmacology, the principle of designing drugs that modulate multiple targets, offers a more robust therapeutic strategy. nih.gov

The benzothiazole-piperazine scaffold is an exemplary platform for implementing polypharmacological approaches. By modifying the core structure, researchers have successfully developed ligands that address several key pathological events in Alzheimer's disease. These MTDLs can simultaneously inhibit cholinesterase enzymes to improve neurotransmission, prevent the formation of neurotoxic Aβ plaques, and modulate other pathways like those involving histamine H₃ or monoamine oxidase B to achieve a broader therapeutic effect. tandfonline.comnih.govuniba.it This integrated approach holds the promise of not just symptomatic relief but also potentially modifying the course of the disease. nih.gov

Preclinical Development and In vivo Efficacy Studies in Relevant Disease Models

The therapeutic promise of 6-chloro-2-piperazino-1,3-benzothiazole derivatives has been substantiated in several preclinical animal models, demonstrating their potential to translate from in vitro activity to in vivo efficacy.

In a scopolamine-induced mouse model of Alzheimer's disease, which mimics memory and cognitive deficits, a novel benzothiazole-piperazine hybrid molecule (Compound 1) was shown to significantly improve spatial memory and cognition. nih.gov Another derivative, Compound 12, also demonstrated a significant reversal of scopolamine-induced cognitive impairments. nih.gov These findings underscore the potential of these compounds to address the cognitive symptoms of Alzheimer's disease.

Furthermore, the scaffold has been explored for its potential in treating substance use disorders. In a study focused on Cocaine Use Disorder (CUD), a novel benzothiazole-piperazine analog, 16f , was identified as a potent and selective dopamine D₄ receptor (D₄R) partial agonist. acs.org When administered to rats, compound 16f dose-dependently decreased intravenous cocaine self-administration, suggesting that targeting the D₄R with this class of compounds could be a viable therapeutic strategy for CUD. acs.org

| Disease Model | Compound/Derivative | Key In vivo Finding |

|---|---|---|

| Scopolamine-induced memory deficit in mice (Alzheimer's Model) | Compound 1 (Benzothiazole-piperazine hybrid) | Significantly improved spatial memory and cognition. nih.gov |

| Scopolamine-induced memory deficit in mice (Alzheimer's Model) | Compound 12 (Benzothiazole-piperazine hybrid) | Significantly improved cognition and spatial memory. nih.gov |

| Rat model of Cocaine Use Disorder | Compound 16f (D₄R partial agonist) | Dose-dependently decreased intravenous cocaine self-administration. acs.org |

Investigation of Potential Synergistic Effects with Existing Therapeutic Agents

The potential of this compound derivatives is not limited to their function as standalone agents. There is growing interest in exploring their synergistic effects when used in combination with established therapeutic drugs. This approach could enhance treatment efficacy, overcome drug resistance, or reduce the required doses of cytotoxic agents, thereby minimizing side effects.

In the field of oncology, the rational design of new therapies often includes evaluating their performance in combination with standard chemotherapeutics. A study involving novel phenylpiperazine derivatives of 1,2-benzothiazine (a related scaffold) tested the compounds alone and in combination with doxorubicin (DOX), a widely used chemotherapy drug. nih.gov Such investigations are crucial for determining if these new agents can potentiate the anticancer effects of existing treatments, potentially leading to more effective and safer cancer therapy regimens. While specific studies on this compound itself in combination therapies are emerging, this remains a promising and critical area for future research.

Exploration of New Biological Targets and Indications for this compound Derivatives

Research into the benzothiazole-piperazine scaffold has revealed a remarkable diversity of biological activities, suggesting that its therapeutic applications could extend far beyond its initial areas of investigation. nih.govresearchgate.net The core structure's versatility allows for modifications that can tune its affinity for various biological targets. nih.gov

Initially focused on neurodegenerative diseases, studies have now branched out to include a wide range of other indications. Numerous derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including breast (MCF-7, T47D), colon (HCT116, Caco2), and hepatocellular (Huh7) carcinoma. researchgate.netnih.govnih.gov The design of benzothiazole-piperazine-1,2,3-triazole hybrids, for example, has yielded compounds with moderate to potent anticancer activity. nih.govresearchgate.net

Beyond cancer and neurodegeneration, the broader benzothiazole (B30560) class of compounds has been reported to possess antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antidepressant properties, among others. nih.govjyoungpharm.org This wide spectrum of activity suggests that derivatives of this compound could be systematically screened and optimized for a host of new therapeutic indications.

| Potential Indication | Biological Target/Activity | Example Derivative Class |

|---|---|---|

| Cancer | Antiproliferative/Cytotoxic activity | Benzothiazole-piperazine-1,2,3-triazole hybrids, Dihalo substituted benzylpiperazine derivatives. nih.govnih.gov |

| Alzheimer's Disease | AChE/BuChE inhibition, Aβ aggregation inhibition, H₃R antagonism. nih.govnih.govnih.gov | Propanamide-linked benzothiazole-piperazine hybrids. nih.gov |

| Cocaine Use Disorder | Dopamine D₄ Receptor (D₄R) partial agonism. acs.org | 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]thiazole analogs. acs.org |